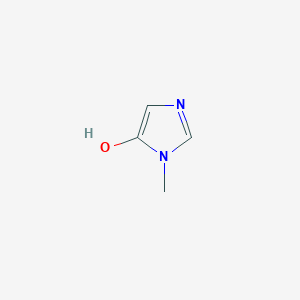![molecular formula C8H3ClF3N3 B13132145 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a chloro group at the 4th position and a trifluoromethyl group at the 7th position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves multi-step processes. One common method includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is obtained by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of Pyrimidine Ring: The intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The compound undergoes cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as thymidylate synthase and kinases, which play crucial roles in cellular processes.
Pathways Involved: It can inhibit the activity of these enzymes, leading to disruption of DNA synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in having both chloro and trifluoromethyl groups but differs in the position of these substituents.
Uniqueness
4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Properties
Molecular Formula |
C8H3ClF3N3 |
|---|---|
Molecular Weight |
233.58 g/mol |
IUPAC Name |
4-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClF3N3/c9-6-4-1-2-5(8(10,11)12)15-7(4)14-3-13-6/h1-3H |
InChI Key |
BVOQHUMJGBROQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)







